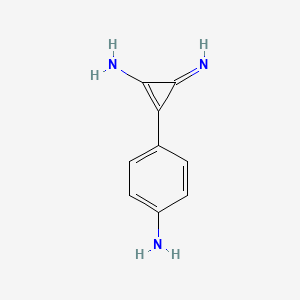![molecular formula C14H16O B14237106 {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 404578-17-2](/img/structure/B14237106.png)
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a propargyl ether group and a pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Formation of the Propargyl Ether: This can be achieved by reacting propargyl alcohol with an appropriate alkyl halide under basic conditions.
Alkylation: The propargyl ether is then alkylated with a pentenyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling with Benzene: The final step involves coupling the alkylated propargyl ether with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl and pentenyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Heterocycles: The compound can be used as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Bioconjugation: It can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymer backbones to impart unique mechanical or chemical properties.
Mechanism of Action
The mechanism by which {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and influencing the electronic environment of the catalyst. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a pentenyl group.
Propargyl Alcohol: Contains a propargyl group but lacks the benzene ring and pentenyl group.
Uniqueness
Structural Diversity: The combination of a propargyl ether, pentenyl group, and benzene ring provides a unique scaffold for further functionalization.
Reactivity: The presence of multiple reactive sites (alkyne, alkene, and aromatic ring) allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of {3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
404578-17-2 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-pent-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C14H16O/c1-2-3-7-12-15-13-8-11-14-9-5-4-6-10-14/h3-7,9-10H,2,12-13H2,1H3 |
InChI Key |
BOFMXKOIKDIFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
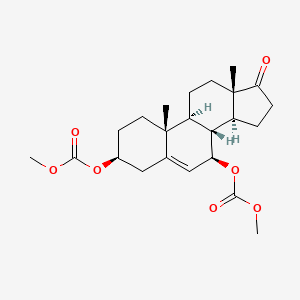
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)

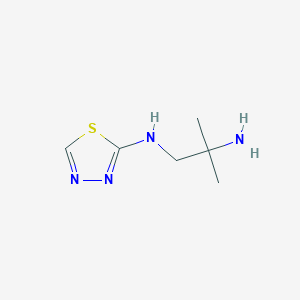
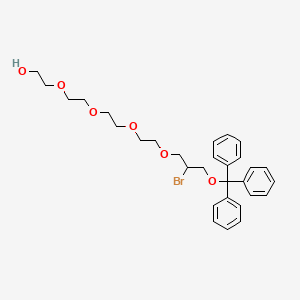
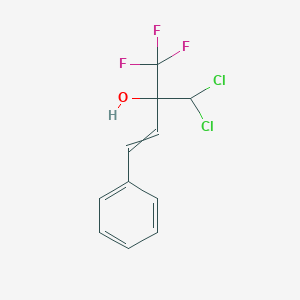
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
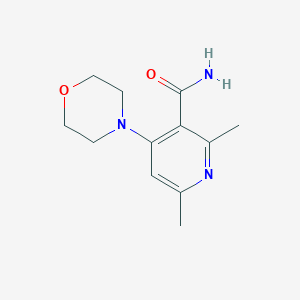
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)

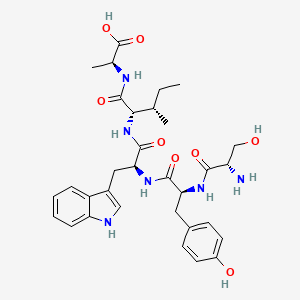
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
